molecular formula C7H6BrFMgO B054999 3-Fluoro-4-methoxyphenylmagnesium bromide CAS No. 112780-67-3

3-Fluoro-4-methoxyphenylmagnesium bromide

Cat. No. B054999
CAS RN: 112780-67-3
M. Wt: 229.33 g/mol
InChI Key: BUUJBXGCPIVODW-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions where a bromide group is displaced by a nucleophile, such as fluoride. For example, the synthesis of N‐(piperidin‐1‐yl)‐5‐(4‐methoxyphenyl)‐1‐(2‐chlorophenyl)‐4‐[18F]fluoro‐1H‐pyrazole‐3‐carboxamide demonstrates the feasibility of such displacement reactions (Katoch-Rouse & Horti, 2003).

Molecular Structure Analysis

The molecular structure of compounds containing the 3-fluoro-4-methoxyphenyl group can be complex, with crystallographic studies providing insights into their arrangement. For instance, the structural analysis of 2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene reveals hydrogen bonds and π–π stacking interactions, which are crucial for understanding the behavior of such molecules in reactions (Pham, Mac, & Bui, 2019).

Chemical Reactions and Properties

The chemical reactions involving 3-Fluoro-4-methoxyphenylmagnesium bromide can vary widely, including cross-coupling reactions where phenylmagnesium halides are reacted with fluoroazines and fluorodiazines. Such reactions demonstrate the compound's utility in forming new chemical bonds and synthesizing novel compounds (Mongin et al., 2002).

Physical Properties Analysis

The physical properties of 3-Fluoro-4-methoxyphenylmagnesium bromide and its derivatives, such as melting points and solubility, are critical for their application in synthesis. These properties are often determined using techniques like thermogravimetric and differential thermal analyses, which provide insights into the compound's stability and reactivity (Subashini et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and the ability to undergo various transformations, are pivotal for the application of 3-Fluoro-4-methoxyphenylmagnesium bromide in synthetic chemistry. Its role in facilitating electrophilic fluorination reactions highlights its versatility and importance in the synthesis of fluorinated compounds, which are of significant interest due to their pharmacological activities (Yasui et al., 2011).

Scientific Research Applications

  • Cross-Coupling Reactions : It is used in nickel-catalyzed cross-coupling reactions with fluoroarenes and aryl organometallics to produce various fluoro substrates. These reactions are pivotal in synthesizing complex molecules for pharmaceuticals and other chemicals (Mongin et al., 2002).

  • PET Radiotracer Synthesis : The compound is used in the synthesis of potential radiotracers, like N‐(piperidin‐1‐yl)‐5‐(4‐methoxyphenyl)‐1‐(2‐chlorophenyl)‐4‐[18F]fluoro‐1H‐pyrazole‐3‐carboxamide, for studying CB1 cannabinoid receptors in the brain using positron emission tomography (Katoch-Rouse & Horti, 2003).

  • Fluoride Sensing : It's used in the preparation of NIR region fluoride sensors, utilizing its reactions with other chemicals to create dyes that exhibit specific and rapid colorimetric and ‘turn-off’ fluorescence response for fluoride in solution (Zou et al., 2014).

  • Synthesis of Organic Fluorine Compounds : The compound is involved in synthesizing various organic fluorine compounds, which are important in the development of agrichemicals, pharmaceuticals, and materials science (Funasaka et al., 1959).

Mechanism of Action

Target of Action

3-Fluoro-4-methoxyphenylmagnesium bromide, also known as bromo(3-fluoro-4-methoxyphenyl)magnesium, is a Grignard reagent . Grignard reagents are commonly used in organic chemistry for the formation of carbon-carbon bonds . The primary targets of this compound are typically carbon atoms present in carbonyl groups (C=O) of organic molecules .

Mode of Action

The mode of action of 3-Fluoro-4-methoxyphenylmagnesium bromide involves a nucleophilic attack on the carbonyl carbon of an organic molecule . The magnesium atom in the Grignard reagent carries a partial negative charge and thus, the carbon atom attached to it becomes nucleophilic. This carbon atom can form a new carbon-carbon bond with the carbonyl carbon of another molecule .

Biochemical Pathways

The exact biochemical pathways affected by 3-Fluoro-4-methoxyphenylmagnesium bromide would depend on the specific reaction and the organic molecules involved. In general, Grignard reagents are used in the synthesis of alcohols, aldehydes, ketones, and carboxylic acids .

Pharmacokinetics

Like other grignard reagents, it is likely to be highly reactive and unstable in aqueous environments, including biological systems .

Result of Action

The result of the action of 3-Fluoro-4-methoxyphenylmagnesium bromide is the formation of a new organic molecule with a carbon-carbon bond. The exact molecular and cellular effects would depend on the specific molecules involved in the reaction .

Action Environment

Grignard reagents, including 3-Fluoro-4-methoxyphenylmagnesium bromide, are highly reactive and sensitive to moisture and air . They are typically prepared and used under anhydrous conditions in a laboratory setting . The presence of water or other protic solvents can lead to the decomposition of the Grignard reagent . Therefore, the action, efficacy, and stability of 3-Fluoro-4-methoxyphenylmagnesium bromide are highly dependent on the environmental conditions, particularly the absence of moisture .

Safety and Hazards

3-Fluoro-4-methoxyphenylmagnesium bromide is highly flammable and may form explosive peroxides . It reacts violently with water . It may cause severe skin burns and eye damage, and it may cause respiratory irritation . It is also suspected of causing cancer .

properties

IUPAC Name

magnesium;1-fluoro-2-methoxybenzene-5-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FO.BrH.Mg/c1-9-7-5-3-2-4-6(7)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUJBXGCPIVODW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=[C-]C=C1)F.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFMgO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methoxyphenylmagnesium bromide

CAS RN

112780-67-3
Record name 3-Fluoro-4-methoxyphenylmagnesium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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